molecular formula C14H16N2O2 B1459600 tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate CAS No. 1492663-36-1

tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate

Cat. No.: B1459600
CAS No.: 1492663-36-1
M. Wt: 244.29 g/mol
InChI Key: FXAHPGPLBBEARM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate: is a heterocyclic compound that features a pyrrole ring substituted with a pyridin-2-yl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole derivatives with pyridine-containing reagents under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The pyridin-2-yl group can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

tert-Butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 3-(pyridin-3-yl)-1H-pyrrole-1-carboxylate
  • tert-Butyl 3-(pyridin-4-yl)-1H-pyrrole-1-carboxylate
  • tert-Butyl 3-(quinolin-2-yl)-1H-pyrrole-1-carboxylate

Comparison: tert-Butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate is unique due to the position of the pyridin-2-yl group, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also imparts steric hindrance, affecting its interaction with other molecules and its overall stability.

This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

tert-butyl 3-pyridin-2-ylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHPGPLBBEARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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